Uridine 5'-benzoate CAS number and molecular weight
Uridine 5'-benzoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine 5'-benzoate is a derivative of the nucleoside uridine, characterized by the presence of a benzoate group at the 5' position of the ribose sugar. While specific in-depth research on Uridine 5'-benzoate is limited in publicly available literature, this guide provides its core chemical properties and offers a broader context based on the well-documented activities of related uridine derivatives. This document serves as a foundational resource for researchers interested in the potential applications of Uridine 5'-benzoate, drawing parallels from similar compounds in terms of synthesis, potential biological activities, and roles in cellular processes.
Compound Identification and Properties
The fundamental chemical and physical properties of Uridine 5'-benzoate are summarized below.
| Property | Value | Reference |
| CAS Number | 54618-06-3 | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₇ | [1] |
| Molecular Weight | 348.31 g/mol | [1] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |
Synthesis of Uridine Esters: A General Protocol
Generalized Synthesis Workflow
The synthesis of Uridine 5'-benzoate would likely proceed via the selective benzoylation of uridine.
Caption: Generalized workflow for the synthesis of Uridine 5'-benzoate.
Methodology
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Protection: To ensure selectivity for the 5'-hydroxyl group, the 2'- and 3'-hydroxyl groups of uridine are often protected. A common method is the formation of a 2',3'-O-isopropylidene acetal by reacting uridine with acetone in the presence of an acid catalyst.
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Benzoylation: The protected uridine is then reacted with benzoyl chloride in a suitable solvent, typically pyridine, which also acts as a base to neutralize the HCl byproduct. This reaction selectively acylates the primary 5'-hydroxyl group.
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Deprotection: The protecting group is subsequently removed, often by treatment with a mild acid, to yield the final product, Uridine 5'-benzoate.
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Purification: The final compound is purified using standard techniques such as column chromatography.
Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)
Direct experimental evidence for the biological activity of Uridine 5'-benzoate is scarce. However, the extensive research on uridine and its derivatives allows for informed hypotheses about its potential roles. The addition of a benzoate group increases the lipophilicity of the uridine molecule, which may enhance its ability to cross cell membranes.[1]
Potential Therapeutic Areas
Derivatives of uridine have been investigated for a range of therapeutic applications, suggesting potential avenues of research for Uridine 5'-benzoate:
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Antimicrobial and Anticancer Agents: Various uridine derivatives have demonstrated promising antimicrobial and anticancer properties.[2][3] Modifications at different positions of the uridine scaffold have been shown to modulate these activities.
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Neuroprotection: Uridine itself plays a crucial role in the central nervous system, and its derivatives are explored for neuroprotective effects.[4] Uridine is a precursor for the synthesis of cytidine triphosphate (CTP), which is essential for the production of phospholipids in neuronal membranes.[5][6]
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Metabolic Regulation: Uridine and its nucleotides are central to various metabolic pathways, including the synthesis of glycogen and glycoproteins.[5][6]
Uridine Metabolism and Signaling
Uridine absorbed by cells is phosphorylated to Uridine 5'-monophosphate (UMP), which can then be further phosphorylated to Uridine 5'-diphosphate (UDP) and Uridine 5'-triphosphate (UTP). These activated forms of uridine are involved in numerous cellular processes.
Caption: Simplified overview of the central role of uridine in cellular metabolism.
Conclusion and Future Directions
Uridine 5'-benzoate is a chemically defined derivative of uridine. While direct biological data is limited, the wealth of information on related uridine compounds provides a strong foundation for future research. The increased lipophilicity conferred by the benzoate moiety may offer advantages in terms of bioavailability and cellular uptake, making it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future studies should focus on the synthesis and subsequent biological evaluation of Uridine 5'-benzoate to determine its specific activities and potential therapeutic applications.
References
- 1. Uridine 2',3',5'-tribenzoate - Molwiki [molwiki.com]
- 2. mdpi.com [mdpi.com]
- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
